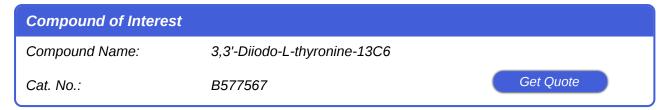


# An In-depth Technical Guide to the Synthesis of <sup>13</sup>C Labeled Iodothyronines

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for <sup>13</sup>C labeled iodothyronines, crucial tools in metabolism, pharmacokinetics, and drug interaction studies. The detailed experimental protocols, comparative data, and workflow visualizations are designed to equip researchers with the necessary information to replicate and adapt these syntheses for their specific research needs. Stable isotope-labeled thyroid hormones, such as <sup>13</sup>C labeled thyroxine (T4) and triiodothyronine (T3), are indispensable for precise quantification in complex biological matrices using mass spectrometry.[1][2]

## **Core Synthesis Strategies**

Two principal pathways for the synthesis of <sup>13</sup>C labeled iodothyronines have been prominently reported in the scientific literature. The first approach commences with isotopically labeled L-tyrosine, while the second builds the iodothyronine scaffold starting from labeled bromobenzene. Both methods offer distinct advantages and are detailed below.

## Pathway 1: Synthesis from <sup>13</sup>C<sub>9</sub>, <sup>15</sup>N-L-Tyrosine

This pathway utilizes commercially available <sup>13</sup>C<sub>9</sub>, <sup>15</sup>N-L-Tyrosine as the starting material, incorporating the isotopic labels from the outset. The synthesis involves a series of protection, iodination, coupling, and deprotection steps to yield the desired labeled iodothyronines.[3]

## Experimental Protocol: Synthesis of <sup>13</sup>C<sub>9</sub>, <sup>15</sup>N-T<sub>4</sub>



#### Step 1: N-Boc and O-Methyl Protection of <sup>13</sup>C<sub>9</sub>, <sup>15</sup>N-L-Tyrosine

- O-Methyl Esterification: To a solution of <sup>13</sup>C<sub>9</sub>, <sup>15</sup>N-L-tyrosine (1.0 equiv) in methanol, add thionyl chloride (5.9 equiv) dropwise at a temperature below 0°C. Reflux the reaction mixture for 3 hours. Concentrate the solution under reduced pressure and co-evaporate with diethyl ether to yield the methyl ester hydrochloride.
- N-Boc Protection: Dissolve the crude O-methyl ester hydrochloride in a 1:1 mixture of THF and water. Cool the solution to 0°C and add sodium bicarbonate (3.0 equiv) followed by ditert-butyl dicarbonate (Boc<sub>2</sub>O, 1.0 equiv). Stir the reaction at room temperature for 10 hours. Remove the volatiles in vacuo, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-O-methyl-<sup>13</sup>C<sub>9</sub>,<sup>15</sup>N-L-tyrosine.[4]

#### Step 2: Bis-iodination of Protected Tyrosine

- Dissolve the N-Boc-O-methyl-13C9,15N-L-tyrosine (1.0 equiv) in dichloromethane (DCM).
- Add N-iodosuccinimide (NIS) (2.0 equiv) to the solution.
- Stir the reaction at room temperature until completion (monitored by TLC).
- Upon completion, the reaction mixture is typically washed with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by water and brine. The organic layer is then dried and concentrated to yield N-Boc-O-methyl-3,5-diiodo-<sup>13</sup>C<sub>9</sub>,<sup>15</sup>N-L-tyrosine.[3]

#### Step 3: Copper-Mediated Biaryl Ether Formation

- In a reaction vessel, combine N-Boc-O-methyl-3,5-diiodo-<sup>13</sup>C<sub>9</sub>,<sup>15</sup>N-L-tyrosine (1.0 equiv), 4- (triisopropylsilyloxy)phenyl boronic acid (1.2 equiv), copper(II) acetate (Cu(OAc)<sub>2</sub>, 1.0-2.0 equiv), and powdered 4 Å molecular sieves.[3][5]
- Add a suitable solvent such as dichloromethane (DCM).
- Add a base, such as triethylamine (5.0 equiv) or a mixture of pyridine and triethylamine.[3][5]



- Stir the heterogeneous mixture at room temperature for 18-48 hours, open to the atmosphere.[3][6]
- Filter the reaction mixture through celite and silica gel, and wash the filter cake with ether.
   The filtrate is washed sequentially with dilute HCl, water, and brine, then dried over MgSO<sub>4</sub> and concentrated.[3]

#### Step 4: Deprotection of the Silyl Ether

- Dissolve the crude biaryl ether from the previous step in tetrahydrofuran (THF) and cool to 0°C.
- Add tetra-n-butylammonium fluoride (TBAF) (1.1-3.0 equiv, as a 1M solution in THF) dropwise.[1][3]
- Stir the reaction at room temperature for 15-45 minutes.[1][3]
- Dilute the reaction with ethyl acetate and wash with dilute HCl. The organic layer is dried and concentrated to yield N-Boc-3,5-diiodo-<sup>13</sup>C<sub>9</sub>,<sup>15</sup>N-L-thyronine-OMe.[3]

#### Step 5: Iodination of the Outer Ring

- Dissolve the product from Step 4 in a suitable solvent.
- Add iodine monochloride and butylamine to effect bis-iodination on the outer ring, yielding N-Boc-<sup>13</sup>C<sub>9</sub>,<sup>15</sup>N-T<sub>4</sub>-OMe.[3]

#### Step 6: Sequential Deprotection

- Methyl Ester Cleavage: Dissolve the N-Boc-<sup>13</sup>C<sub>9</sub>,<sup>15</sup>N-T<sub>4</sub>-OMe (1.0 equiv) in methanol and cool to 4°C. Add lithium hydroxide (LiOH) solution (5.0 equiv, 3.9 M in H<sub>2</sub>O). Stir at 4°C for 90 minutes. Remove the solvent under a stream of argon.[3]
- N-Boc Cleavage: Dissolve the dried crude product from the previous step in 4 M HCl in dioxane. Stir the reaction under argon at room temperature overnight.[3]

#### Step 7: Purification

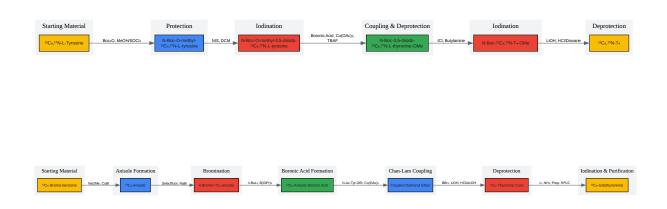


• The final product, <sup>13</sup>C<sub>9</sub>, <sup>15</sup>N-T<sub>4</sub>, is purified by preparative High-Performance Liquid Chromatography (HPLC) as the trifluoroacetic acid (TFA) salt.[3]

**Quantitative Data for Pathway 1** 

| Step                                 | Product  | Reported Yield     | Reference |
|--------------------------------------|--|--------------------|-----------|
| 1. Protection                        | N-Boc-O-methyl- <sup>13</sup> C <sub>9</sub> , <sup>15</sup> N-L-tyrosine                    | 87.2%              | [3]       |
| 2. Bis-iodination                    | N-Boc-O-methyl-3,5-<br>diiodo- <sup>13</sup> C <sub>9</sub> , <sup>15</sup> N-L-<br>tyrosine | 59% (over 3 steps) | [3]       |
| 3 & 4. Coupling & Silyl Deprotection | N-Boc-3,5-diiodo-<br><sup>13</sup> C <sub>9</sub> , <sup>15</sup> N-L-thyronine-<br>OMe      | 30% (over 2 steps) | [3]       |
| 5. Outer Ring<br>lodination          | N-Boc- <sup>13</sup> C <sub>9</sub> , <sup>15</sup> N-T <sub>4</sub> -<br>OMe                | 37%                | [3]       |
| 6 & 7. Deprotection & Purification   | <sup>13</sup> C9, <sup>15</sup> N-T4   | 23%                | [3]       |

## **Workflow Diagram for Pathway 1**



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